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Welcome to our technical support center. This resource is designed to help researchers,
scientists, and drug development professionals identify and resolve common and unexpected
artifacts in their microscopy images. Browse our troubleshooting guides and frequently asked
questions (FAQSs) to find solutions to specific issues you may encounter during your
experiments.

Frequently Asked questions (FAQS)
Q1: What are image artifacts in microscopy?

Al: An image artifact is any feature or distortion that appears in a microscopy image that is not
a true feature of the specimen.[1][2][3] These can be introduced at various stages of the
imaging process, including sample preparation, microscope configuration, and image
acquisition.[1][3][4] Artifacts can obscure important details, lead to incorrect interpretations of
data, and compromise the quality of your research.[5]

Q2: Why is it important to identify and minimize image
artifacts?

A2: Identifying and minimizing image artifacts is crucial for obtaining accurate and reliable data.
Artifacts can lead to false positives or negatives and can physically distort your data, which is at

odds with the goal of obtaining reliable quantitative information.[1] Failure to address artifacts
can result in flawed conclusions and impact the reproducibility of your experiments.
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Q3: What are the main categories of microscopy
artifacts?

A3: Microscopy artifacts can be broadly categorized based on their source:

Sample Preparation Artifacts: These arise from the process of preparing the specimen for
observation and can include air bubbles, crushed samples, contamination, and issues with
fixation or staining.[1][6][7]

Optical System Artifacts: These are caused by the microscope's optical components and can
include aberrations like chromatic and spherical aberration, as well as uneven illumination.[1]

[8]

Digital Imaging Artifacts: These are introduced by the digital camera and image acquisition
process, such as pixelation, blooming, and noise.[2][3][9]

Fluorescence-Specific Artifacts: These are unique to fluorescence microscopy and include
photobleaching, phototoxicity, and bleed-through.[1][10][11]

Troubleshooting Guides

This section provides detailed troubleshooting for specific, common problems encountered

during microscopy.

Issue 1: My image is blurry or out of focus.

An out-of-focus or blurry image is one of the most common problems in microscopy.[4][12] This

can manifest as a general lack of sharpness or as specific regions of the image being less

clear than others.

Troubleshooting Steps:

Check the Focus Adjustment: Ensure you have correctly focused on the specimen. For high-
magnification objectives, fine focus adjustment is critical.

Verify Parfocality: If the image is sharp in the eyepieces but blurry in the captured image, the
camera may not be parfocal with the eyepieces.[4][12] Adjust the camera focus or consult
your microscope's manual for parfocality correction.
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« Inspect the Coverslip: An incorrect coverslip thickness can cause spherical aberration,
especially with high numerical aperture objectives, leading to a blurry image.[4][12] Ensure
you are using the correct type and thickness of coverslip for your objective.

o Examine for Vibrations: External vibrations from equipment or the building can cause image
blur, especially during long exposures.[12] Use an anti-vibration table and minimize
movement in the room during image acquisition.

o Clean the Optics: Contaminants like oil or dust on the objective lens, condenser, or coverslip
can scatter light and reduce image sharpness.[12] Regularly clean all optical surfaces
according to the manufacturer's instructions.

Troubleshooting Workflow: Blurry Image
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Caption: Troubleshooting workflow for a blurry microscopy image.

Issue 2: The illumination in my image is uneven.

Uneven illumination, also known as vignetting, appears as a darkening of the image towards
the corners or edges.[13][14][15] This can significantly impact quantitative analysis.

Troubleshooting Steps:

o Check Microscope Alignment: Improper alignment of the light path is a common cause of
uneven illumination.[14] Ensure the condenser is correctly centered and focused (Kéhler
illumination).

» Objective Turret Position: Make sure the objective is fully clicked into position in the
nosepiece.

o Field Diaphragm Adjustment: The field diaphragm should be opened just enough to be
outside the field of view. If it's too closed, it can cause darkening at the edges.[4]

o Use Shading Correction: Many imaging software packages have a "shading correction" or
"flat-field correction” feature.[13] This involves acquiring a reference image of an empty field
of view and using it to normalize the illumination in your specimen images.

Cause Solution
Misaligned condenser Perform Kohler illumination alignment.
Objective not fully engaged Ensure the objective is clicked into place.

) ) Open the field diaphragm until it is just outside
Field diaphragm too small ] ]
the field of view.

Inherent to optics Use software-based shading correction.[13]

Issue 3: | see dark spots, dust, or debris in my
image.
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The presence of dark, well-defined spots or specks in an image is usually due to dust or debris
on one of the optical surfaces.[16]

Troubleshooting Steps:

« |dentify the Location of the Debris:
o Rotate the eyepiece: If the debris rotates, it's on the eyepiece.
o Move the slide: If the debris moves with the slide, it's on the specimen or coverslip.

o Rotate the camera: If the debris rotates with the camera, it's on the camera sensor or the
C-mount adapter.

o If the debris remains stationary during these actions, it is likely on the condenser or
objective lens.

o Clean the Contaminated Surface: Use appropriate lens cleaning paper and solution to gently
clean the identified optical surface. For the camera sensor, follow the manufacturer's
instructions for cleaning.

Logical Relationship: Locating Debris
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Dark Spots/
Debris in Image

Rotate the eyepiece

Debris rotates?

Move the slide

Debris moves?

( ) Rotate the camera

Debris rotates?
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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